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molecular formula C11H14O3S B8403563 2-[(2-Hydroxyethyl)thio]ethyl benzoate

2-[(2-Hydroxyethyl)thio]ethyl benzoate

Cat. No. B8403563
M. Wt: 226.29 g/mol
InChI Key: WNBYBTKBZLDXQW-UHFFFAOYSA-N
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Patent
US04493533

Procedure details

A solution of 8.5 ml of 2,2'-thiodiethanol (thiodiethyleneglycol) in 100 ml of pyridine is placed at -5° C. under argon gasification and treated dropwise within 10 minutes with 9.5 ml of benzoyl chloride. Thereby, the resulting mixture warms to about +8° C. and towards the end of the addition white crystals begin to precipitate. Subsequently, the mixture is stirred at room temperature for a further 36 hours and then the majority of the pyridine is distilled off on a rotary evaporator. The semicrystalline residue is added to 100 ml of ice-cold 2N hydrochloric acid and extracted three times with 100 ml of diethyl ether each time. The organic phases are washed twice with 100 ml of water each time and once with 100 ml of saturated sodium chloride solution, dried over magnesium sulfate and concentrated. Low-pressure chromatography (0.5 bar) of the residue (about 14 g) on silica gel with the use of toluene/ethyl acetate (3:1) as the elution agent gives in succession 1.5 g (5.5 percent) of crystalline dibenzoate and 11 g (59 percent) of 2-[(2-hydroxyethyl)thio]ethyl benzoate as a colorless, viscous oil. After bulb-tube distillation (160°-170° C./0.20-0.16 mm Hg) of the latter, there are obtained 9.7 g (52.4 percent) of 2-[(2-hydroxyethyl)thio]ethyl benzoate in 99.4 percent purity; nD23 =1.5566.
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[C:8](Cl)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>N1C=CC=CC=1>[C:8]([O:4][CH2:3][CH2:2][S:1][CH2:5][CH2:6][OH:7])(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
8.5 mL
Type
reactant
Smiles
S(CCO)CCO
Step Two
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Subsequently, the mixture is stirred at room temperature for a further 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed at -5° C. under argon
CUSTOM
Type
CUSTOM
Details
warms to about +8° C. and towards the end of the addition white crystals
CUSTOM
Type
CUSTOM
Details
to precipitate
DISTILLATION
Type
DISTILLATION
Details
the majority of the pyridine is distilled off on a rotary evaporator
ADDITION
Type
ADDITION
Details
The semicrystalline residue is added to 100 ml of ice-cold 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of diethyl ether each time
WASH
Type
WASH
Details
The organic phases are washed twice with 100 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with 100 ml of saturated sodium chloride solution, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 5.5%
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCSCCO
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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